molecular formula C22H44N6O10 B1665167 Arbekacin CAS No. 51025-85-5

Arbekacin

Número de catálogo B1665167
Número CAS: 51025-85-5
Peso molecular: 552.6 g/mol
Clave InChI: MKKYBZZTJQGVCD-XTCKQBCOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Arbekacin is a semisynthetic aminoglycoside antibiotic derived from kanamycin . It is primarily used for the treatment of infections caused by multi-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .


Synthesis Analysis

Arbekacin was originally synthesized from dibekacin in 1973 . An efficient and scalable one-pot production process was developed to prepare arbekacin from dibekacin . The impurities derived from side chains at different NH2 sites were separated, and analyzed by ESI-HRMS2 and 2D NMR .


Molecular Structure Analysis

The molecular formula of Arbekacin is C22H44N6O10 . The average molecular weight is 552.619 .


Chemical Reactions Analysis

The reactivities of NH2 were evaluated through DFT theoretical calculations to optimize the process conditions . Solvent polarity was found to be an important factor affecting the ratio of product to impurities .


Physical And Chemical Properties Analysis

Arbekacin is a small molecule . It is not well absorbed from the gastrointestinal tract, and its absorption is markedly improved by parenteral administration .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Therapeutic Applications

Arbekacin is a derivative of dibekacin and an aminoglycoside developed mainly in Japan for treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA). Significant research has been done on the population pharmacokinetics of arbekacin, highlighting its potential utility in treating MRSA infections efficiently. Studies indicate that factors like creatinine clearance, age, and body weight significantly influence arbekacin pharmacokinetics. Moreover, the volume of distribution for the central and peripheral compartments varies among healthy subjects and infected patients, indicating a need for customized therapeutic approaches based on individual patient characteristics (Tanigawara et al., 2006).

Antimicrobial Activity

Arbekacin exhibits broad-spectrum activity and has been licensed for systemic use in Japan. It's under clinical development in the United States as an inhalation solution. The antibiotic shows potent in vitro activity against a range of pathogens, including MRSA, Pseudomonas aeruginosa, Klebsiella spp., and Enterobacter spp. The activity of arbekacin against these pathogens suggests its potential utility in treating various bacterial infections, particularly those acquired in hospital settings such as pneumonia (Sader et al., 2015).

Clinical Efficacy in Comparative Studies

Arbekacin's clinical efficacy has been compared to other antibiotics like glycopeptides, showing similar efficacy rates in terms of clinical and microbiological outcomes. This suggests that arbekacin could be a viable alternative to traditional antibiotics like vancomycin or teicoplanin in treating MRSA infections. Furthermore, therapeutic drug monitoring is recommended to maximize clinical efficacy and minimize the risk of adverse reactions like nephrotoxicity (Lee & Lee, 2016).

Synergistic Activity and Treatment of Multi-Drug Resistant Infections

Arbekacin also shows promise in treating infections caused by multidrug-resistant (MDR) and extensively drug-resistant (XDR) Gram-negative bacteria. Its in vitro activity against these resistant strains and the potential for use in empirical treatment for severe sepsis highlight its significance in the era of increasing antibiotic resistance. The ability of arbekacin to be used as monotherapy or in combination with other antibiotics enhances its clinical utility in managing severe infections (Sarkar et al., 2020).

Safety And Hazards

Patients with renal impairment or those taking ototoxic and nephrotoxic drugs are at the highest risk for ototoxicity and nephrotoxicity associated with aminoglycoside use . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Direcciones Futuras

Arbekacin has been effectively used in chemotherapy since MRSA strains with high ABK resistance are rare . It holds promise for the treatment of multidrug-resistant Gram-negative bacterial infections such as multidrug-resistant Pseudomonas aeruginosa and Acinetobacter baumannii .

Propiedades

IUPAC Name

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44N6O10/c23-4-3-12(30)20(34)28-11-5-10(26)18(37-21-9(25)2-1-8(6-24)35-21)17(33)19(11)38-22-16(32)14(27)15(31)13(7-29)36-22/h8-19,21-22,29-33H,1-7,23-27H2,(H,28,34)/t8-,9+,10-,11+,12-,13+,14-,15+,16+,17-,18+,19-,21+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKYBZZTJQGVCD-XTCKQBCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)NC(=O)[C@H](CCN)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048319
Record name Arbekacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Arbekacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015642
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.10e+01 g/L
Record name Arbekacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015642
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Arbekacin irreversibly binds bacterial 30S and 16S ribosomal subunits inhibiting protein synthesis. Arbekacin binds to 4 nucleotides of the 16S subunit and 1 amino acid of protein S12 to interfere with the decoding site around nucleotide 1400 in the 16S subunit. Interference with the decoding site interferes with its interaction with the wobble base of tRNA. This hindered interaction causes mRNA to be misread and the incorrect amino acids are inserted into protein. These error filled proteins are not able to function or may even be toxic.
Record name Arbekacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06696
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Arbekacin

CAS RN

51025-85-5
Record name Arbekacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51025-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arbekacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051025855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arbekacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06696
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Arbekacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARBEKACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7V6SLI20L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Arbekacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015642
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

178 °C
Record name Arbekacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06696
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Arbekacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015642
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arbekacin
Reactant of Route 2
Arbekacin
Reactant of Route 3
Arbekacin
Reactant of Route 4
Arbekacin
Reactant of Route 5
Arbekacin
Reactant of Route 6
Arbekacin

Citations

For This Compound
4,400
Citations
JH Lee, CS Lee - Infection & Chemotherapy, 2016 - synapse.koreamed.org
… Here, we reviewed in vitro data on arbekacin in Staphylococci and … studies between arbekacin and glycopeptides, arbekacin was … Based on these results, arbekacin could be a good …
Number of citations: 12 synapse.koreamed.org
Y Kobayashi, H Uchida, Y Kawakami - International journal of antimicrobial …, 1995 - Elsevier
… A newly developed aminoglycoside antibiotic, arbekacin, … arbekacin were written in Japanese as the drug was developed in Japan [4-26]. The aim of this article is to introduce arbekacin …
Number of citations: 16 www.sciencedirect.com
K Hotta, S Kondo - The Journal of Antibiotics, 2018 - nature.com
On the occasion of the 60th anniversary of the discovery (1957) of kanamycin (KM), a series of research achievements on KM and its semisynthetic derivative Arbekacin (ABK) are …
Number of citations: 27 www.nature.com
HS Sader, PR Rhomberg, DJ Farrell… - Antimicrobial Agents …, 2015 - Am Soc Microbiol
… In the United States, arbekacin is under clinical development for the … of arbekacin was assessed against selected isolates from PHP. In addition, we evaluated the activity of arbekacin …
Number of citations: 29 journals.asm.org
JH Hwang, JH Lee, MK Moon, JS Kim, KS Won… - European journal of …, 2012 - Springer
… In this study, arbekacin had a similar efficacy to vancomycin in patients with MRSA. … arbekacin group were significantly lower than in the vancomycin group. This showed that arbekacin …
Number of citations: 23 link.springer.com
T Matsumoto - Clinical Pharmacology: Advances and Applications, 2014 - Taylor & Francis
Arbekacin sulfate (ABK), an aminoglycoside antibiotic, was discovered in 1972 and was derived from dibekacin to stabilize many common aminoglycoside modifying enzymes. ABK …
Number of citations: 45 www.tandfonline.com
T Kimura, K Sunakawa, N Matsuura… - Antimicrobial agents …, 2004 - Am Soc Microbiol
… follows: CL arbekacin = 0.0238 × BW/serum creatinine level for PCAs of <33 weeks and CL arbekacin = 0.0367 × BW/serum creatinine level for PCAs of ≥33 weeks, V arbekacin = 0.54 …
Number of citations: 98 journals.asm.org
T Watanabe, K Ohashi, K Matsui… - The Journal of …, 1997 - academic.oup.com
… arbekacin was compared with that of vancomycin, a glycopeptide antibiotic that also has potent antibacterial activity against MRSA. Arbekacin … Arbekacin showed a longer post-antibiotic …
Number of citations: 77 academic.oup.com
R Sato, Y Tanigawara, M Kaku, N Aikawa… - Antimicrobial agents …, 2006 - Am Soc Microbiol
… Arbekacin is widely used in Japan for the treatment of … the optimal concentration targets of arbekacin for both efficacy and … arbekacin in the preceding paper (Y. Tanigawara, R. Sato, K. …
Number of citations: 45 journals.asm.org
NP Parajuli, CS Mandava, MY Pavlov… - Nucleic Acids …, 2021 - academic.oup.com
How aminoglycoside antibiotics limit bacterial growth and viability is not clearly understood. Here we employ fast kinetics to reveal the molecular mechanism of action of a clinically used…
Number of citations: 8 academic.oup.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.